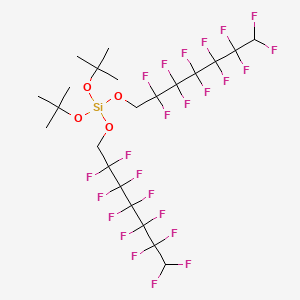
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate is a specialized organosilicon compound. It is characterized by the presence of two tert-butyl groups and two dodecafluoroheptyl groups attached to an orthosilicate core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate typically involves the reaction of tert-butyl orthosilicate with dodecafluoroheptyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silanes or other reduced silicon-containing species.
Substitution: The fluorinated alkyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silicates.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and diagnostic applications.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate exerts its effects is primarily through its interaction with other molecules via its silicon and fluorinated alkyl groups. These interactions can influence the physical and chemical properties of the materials it is incorporated into, such as enhancing hydrophobicity, thermal stability, and chemical resistance. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl orthosilicate: Lacks the fluorinated alkyl groups, resulting in different chemical properties.
Bis(triethoxysilyl)ethane: Contains ethoxy groups instead of tert-butyl and fluorinated alkyl groups.
Tetramethyl orthosilicate: A simpler orthosilicate compound with methyl groups.
Uniqueness
Di-tert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) orthosilicate is unique due to the presence of both tert-butyl and highly fluorinated alkyl groups. This combination imparts exceptional hydrophobicity, chemical resistance, and thermal stability, making it particularly valuable in applications requiring these properties.
Eigenschaften
CAS-Nummer |
381-08-8 |
|---|---|
Molekularformel |
C22H24F24O4Si |
Molekulargewicht |
836.5 g/mol |
IUPAC-Name |
ditert-butyl bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) silicate |
InChI |
InChI=1S/C22H24F24O4Si/c1-11(2,3)49-51(50-12(4,5)6,47-7-13(27,28)17(35,36)21(43,44)19(39,40)15(31,32)9(23)24)48-8-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)10(25)26/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
ACVNEKRAXGMERH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si](OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B14745663.png)
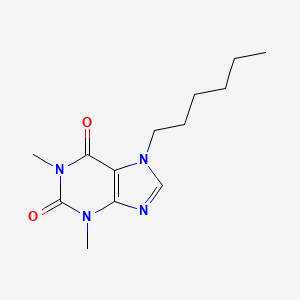
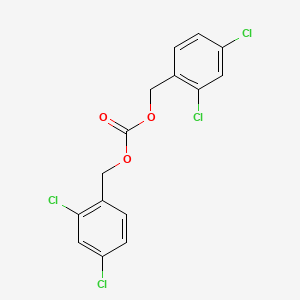
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
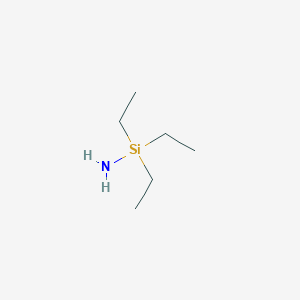
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
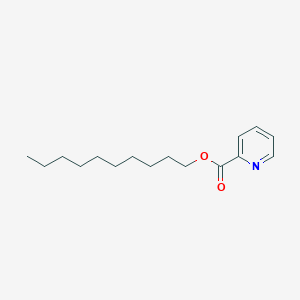
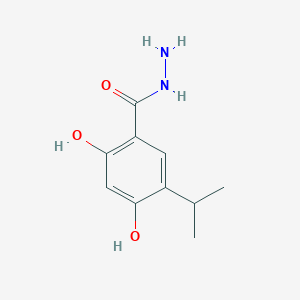
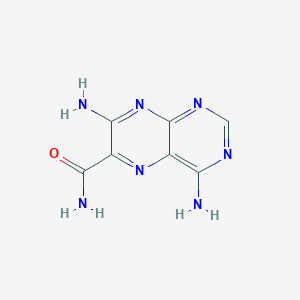
![4-Oxazolidinone, 3-ethyl-5-[2-(3-ethyl-2(3H)-benzothiazolylidene)-1-methylethylidene]-2-thioxo-](/img/structure/B14745729.png)

![1,2-Diazaspiro[2.5]oct-1-ene](/img/structure/B14745736.png)
